molecular formula C13H13N3O B3019371 N-(2-phenylethyl)pyrimidine-2-carboxamide CAS No. 1251709-81-5

N-(2-phenylethyl)pyrimidine-2-carboxamide

Cat. No.: B3019371
CAS No.: 1251709-81-5
M. Wt: 227.267
InChI Key: YGYOPQMUINCFKE-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)pyrimidine-2-carboxamide is an organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)pyrimidine-2-carboxamide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups attached to the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-phenylethyl)pyrimidine-2-carboxamide has been investigated for its role as a pharmacological agent. Its structure suggests potential activity against various diseases, particularly due to the pyrimidine moiety, which is known for its versatility in drug design.

Antimicrobial Activity

Research indicates that compounds with a pyrimidine scaffold can exhibit significant antimicrobial properties. For instance, studies have identified derivatives of pyrimidine that show effectiveness against bacterial strains, including Mycobacterium tuberculosis (Mtb). The presence of the phenylethyl group may enhance the compound's ability to penetrate bacterial membranes and interact with specific targets within the microbial cell .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundMtb0.4 μM
5-hydroxypyrimidinone carboxamidesMtb0.6 μM

Biological Research Applications

The compound's structural features allow it to be a subject of interest in biological research, particularly in the study of enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

This compound has been explored for its potential to inhibit dipeptidyl peptidase (DPP) enzymes, which play crucial roles in various physiological processes, including glucose metabolism and immune response regulation. Inhibition of DPP can be beneficial in treating conditions such as diabetes and obesity .

Case Study: DPP Inhibition

A study demonstrated that modifications to the pyrimidine ring significantly affect the inhibitory potency against DPP enzymes. The findings suggest that further optimization of the N-(2-phenylethyl) substituent could enhance efficacy .

Pharmacological Insights

The pharmacological profile of this compound indicates potential therapeutic uses beyond antimicrobial applications.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The mechanism is hypothesized to involve modulation of inflammatory pathways through DPP inhibition .

Table 2: Potential Therapeutic Applications

Application AreaMechanism of ActionReference Source
AntimicrobialDisruption of bacterial cell wall synthesis
Enzyme Inhibition (DPP)Modulation of metabolic pathways
Anti-inflammatoryInhibition of inflammatory mediators

Conclusion and Future Directions

This compound exhibits promising applications across various fields, particularly in medicinal chemistry and biological research. Continued investigation into its structure-activity relationships (SAR) is essential for optimizing its pharmacological properties and expanding its therapeutic potential.

Future research should focus on:

  • In vivo studies to validate the efficacy and safety profiles.
  • Structural modifications to enhance bioavailability and target specificity.
  • Exploration of additional biological targets to broaden its application spectrum.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-2-carboxamide: A simpler derivative with similar core structure but lacking the phenylethyl group.

    N-(2-phenylethyl)pyrimidine-4-carboxamide: A positional isomer with the carboxamide group at the 4-position instead of the 2-position.

    N-(2-phenylethyl)pyridine-2-carboxamide: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

N-(2-phenylethyl)pyrimidine-2-carboxamide is unique due to the presence of both the phenylethyl group and the pyrimidine ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(2-phenylethyl)pyrimidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent.
  • Antiviral Properties : Preliminary studies suggest that it may possess antiviral effects, making it a candidate for further research in viral infections.
  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in various biological processes. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined and compared with standard antibiotics. Results indicated that this compound exhibited significant antimicrobial activity, with MIC values lower than those of commonly used antibiotics.

Microbial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus1520
Escherichia coli1025

Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory properties were evaluated using a carrageenan-induced paw edema model in rats. This compound significantly reduced edema compared to the control group.

Treatment GroupEdema Reduction (%)
Control0
N-(2-phenylethyl)45
Standard NSAID50

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the phenylethyl group and modifications to the pyrimidine ring have been explored to enhance potency and selectivity against specific targets.

Key Findings on SAR

  • Phenyl Substituents : The presence of electron-donating groups on the phenyl ring significantly enhances anti-inflammatory activity.
  • Pyrimidine Modifications : Alterations at the 2-position of the pyrimidine ring can lead to increased antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-phenylethyl)pyrimidine-2-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with 2-phenylethylamine. For example, acylation reactions using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF are common . Key intermediates are characterized via:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • Mass spectrometry (ESI-MS) for molecular weight validation .
  • Infrared spectroscopy (IR) to detect carbonyl stretching vibrations (~1620–1680 cm⁻¹) .
  • Crystallographic analysis (e.g., X-ray diffraction) for structural elucidation of intermediates, as demonstrated in related pyrimidine-carboxamide derivatives .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods with local exhaust systems to minimize inhalation risks .
  • Storage: Store in sealed containers at 2–8°C, away from oxidizing agents and light .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are optimal for purity assessment?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles .
  • Elemental Analysis (EA): Verify empirical formula compliance (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding affinities toward target receptors (e.g., kinase enzymes). Adjust substituents on the pyrimidine ring to optimize hydrogen bonding and hydrophobic interactions .
  • QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro assays .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
  • Temperature Control: Compare solubility at 25°C vs. 37°C to account for thermodynamic variability .
  • Co-solvency Studies: Use blends like PEG-400/water to enhance dissolution for in vivo applications .

Q. What strategies optimize the compound’s selectivity in receptor-binding assays?

Methodological Answer:

  • Structural Modifications: Introduce substituents at the pyrimidine 4- or 5-positions to sterically hinder off-target interactions. For example, bulky groups like tert-butyl reduce non-specific binding .
  • Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify IC₅₀ values and calculate Ki .
  • Metabolic Profiling: Incubate derivatives with liver microsomes to identify metabolically labile sites and improve stability .

Q. How to design experiments assessing the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME:
    • Permeability: Use Caco-2 cell monolayers to predict intestinal absorption .
    • Plasma Stability: Incubate compounds in rat/human plasma (37°C, 1–24 h) and analyze via LC-MS .
  • In Vivo PK: Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, and 24 h for bioavailability calculations .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Fragment-Based Design: Synthesize analogs with incremental modifications (e.g., halogenation, alkyl chain elongation) .
  • Crystallographic Data: Resolve co-crystal structures with target proteins to identify critical binding motifs .
  • Free Energy Perturbation (FEP): Compute relative binding energies of analogs using Schrödinger’s FEP+ module .

Properties

IUPAC Name

N-(2-phenylethyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(12-14-8-4-9-15-12)16-10-7-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOPQMUINCFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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